4'-Bromo-2-morpholinomethyl benzophenone
Description
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Properties
IUPAC Name |
(4-bromophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCXIHABRLSHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643535 | |
| Record name | (4-Bromophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-32-8 | |
| Record name | (4-Bromophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility profile of 4'-Bromo-2-morpholinomethyl benzophenone in organic solvents
An In-depth Technical Guide to the Solubility Profile of 4'-Bromo-2-morpholinomethyl benzophenone in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation into a drug product. For novel compounds like this compound, a thorough understanding of its solubility profile in various organic solvents is indispensable for process chemistry, purification, crystallization, and formulation development.[1][2] This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for determining and interpreting the solubility of this target compound. It combines theoretical principles with a detailed, field-proven experimental protocol, emphasizing the causality behind methodological choices to ensure robust and reproducible results.
Introduction: The Central Role of Solubility
This compound is a complex organic molecule featuring a benzophenone core, a halogen substituent (bromo group), and a morpholinomethyl group. This unique combination of a large, relatively nonpolar aromatic system with polar functional groups (carbonyl and morpholine nitrogen/oxygen) suggests a nuanced solubility behavior.
-
Polarity and Interactions: The molecule possesses both hydrogen bond acceptors (carbonyl oxygen, morpholine heteroatoms) and a significant nonpolar surface area. Its solubility will be dictated by the balance of these interactions with the chosen solvent.[3]
-
Importance in Drug Development: Poor solubility can lead to significant challenges, including low bioavailability, difficulty in formulation, and unreliable in-vitro testing results.[4][5] Determining the solubility in a range of pharmaceutically relevant organic solvents is a foundational step in overcoming these hurdles.[6][7] This data informs the selection of solvents for:
-
Reaction Chemistry: Ensuring reactants are in the same phase.
-
Crystallization & Purification: Identifying suitable anti-solvents and crystallization media.
-
Formulation: Developing liquid dosage forms or aiding in the preparation of amorphous solid dispersions.
-
This guide outlines the thermodynamic principles and a practical, self-validating methodology for generating a high-quality solubility profile for this compound.
Theoretical Principles of Solubility
Thermodynamically, solubility is achieved when the chemical potential of the solute in its solid state equals its chemical potential in the solution.[2][6] This equilibrium is governed by two main energetic factors:
-
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal together.
-
Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules.
For dissolution to occur, the solvation energy must overcome the crystal lattice energy. The principle of "like dissolves like" is a useful heuristic; solutes dissolve best in solvents with similar polarity and intermolecular force characteristics (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces). Given the structure of this compound, we can anticipate favorable solubility in a range of polar aprotic and some polar protic organic solvents.[3]
Experimental Determination of Thermodynamic Solubility
The gold-standard approach for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[1][7][8] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.
Materials and Reagents
-
Solute: this compound (crystalline solid, purity >98%).
-
Solvents: A selection of high-purity (≥99.5%) organic solvents relevant to pharmaceutical processing. A recommended starting set includes:
-
Protic Solvents: Methanol, Ethanol, Isopropanol
-
Aprotic Polar Solvents: Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Ethyl Acetate
-
Nonpolar Solvents: Heptane, Toluene
-
-
Apparatus:
-
Analytical balance (4-decimal places)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Calibrated positive displacement pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Experimental Workflow
The following workflow provides a robust system for solubility determination. Each step is designed to minimize potential errors and ensure that true equilibrium is measured.
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Methodology
Expert Justification: This protocol is designed as a self-validating system. The use of a significant excess of solid API and a long equilibration time ensures that the measured concentration represents the true thermodynamic solubility, not a kinetic or supersaturated state.[2][8] Performing each measurement in triplicate provides statistical confidence in the final result.
-
Preparation (n=3 for each solvent):
-
Accurately weigh approximately 20 mg of this compound into a tared glass vial. The key is to ensure a visible excess of solid remains at the end of the experiment.[8]
-
Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Securely seal the vial with a PTFE-lined cap to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. The speed should be sufficient to keep the solid suspended without creating a vortex.[8]
-
Allow the samples to equilibrate for at least 24 hours. For compounds that may exist in multiple polymorphic forms or have slow dissolution kinetics, extending this to 48 hours is recommended to confirm equilibrium has been reached.
-
-
Sampling and Preparation for Analysis:
-
Remove the vials from the shaker and let them stand undisturbed for 1-2 hours to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm solvent-compatible syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Perform an accurate serial dilution of the filtered sample with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.
-
Analytical Method: HPLC-UV Quantification
High-Performance Liquid Chromatography with UV detection is a reliable method for quantifying benzophenone derivatives.[9][10][11]
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic acid, if needed for peak shape). A typical starting point could be 70:30 ACN:Water.[9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at a wavelength of maximum absorbance for the compound (e.g., determined by a UV scan, likely around 254 nm or 280 nm).
-
Column Temperature: 30 °C.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the known concentration. The curve must have a correlation coefficient (r²) of ≥ 0.995.
-
-
Calculation:
-
Inject the diluted samples from the solubility experiment.
-
Determine the concentration in the diluted sample using the calibration curve equation.
-
Calculate the original solubility in the solvent by multiplying the result by the dilution factor. Report the final solubility in mg/mL and molarity (mol/L).
-
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, structured table for easy comparison.
Table 1: Example Solubility Profile of this compound at 25 °C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Protic | Methanol | 32.7 | Experimental Data | Calculated Data |
| Ethanol | 24.5 | Experimental Data | Calculated Data | |
| Isopropanol | 19.9 | Experimental Data | Calculated Data | |
| Aprotic Polar | Acetonitrile | 37.5 | Experimental Data | Calculated Data |
| Acetone | 20.7 | Experimental Data | Calculated Data | |
| Ethyl Acetate | 6.0 | Experimental Data | Calculated Data | |
| DMSO | 46.7 | Experimental Data | Calculated Data | |
| Nonpolar | Toluene | 2.4 | Experimental Data | Calculated Data |
| Heptane | 1.9 | Experimental Data | Calculated Data |
Note: This table is a template. The values for "Solubility" and "Molar Solubility" must be populated with the results obtained from the experimental protocol described above.
Interpreting the Results
The relationship between solvent properties and the measured solubility provides critical insights for process development.
Caption: Relationship between solute/solvent properties and observed solubility.
-
High Solubility in Polar Aprotic Solvents (e.g., Acetone, DMSO): This would indicate that dipole-dipole interactions with the benzophenone core and solvation of the morpholine group are major drivers of dissolution.
-
Moderate to High Solubility in Alcohols (e.g., Ethanol): This suggests that the solvent's ability to act as both a hydrogen bond donor and acceptor is beneficial, interacting with the API's carbonyl and morpholine groups.
-
Low Solubility in Nonpolar Solvents (e.g., Heptane): This is expected, as these solvents lack the ability to form strong interactions with the polar functional groups of the API, failing to provide sufficient solvation energy to overcome the crystal lattice forces.
Conclusion
This guide provides a robust, scientifically-grounded framework for determining the solubility profile of this compound in organic solvents. By adhering to the detailed shake-flask protocol and HPLC-UV analytical method, researchers can generate accurate and reproducible thermodynamic solubility data. This information is not merely an academic exercise; it is a critical dataset that directly informs rational solvent selection for chemical synthesis, purification, and the successful formulation of new pharmaceutical products, ultimately accelerating the drug development timeline.
References
-
World Health Organization. (2019). Annex 4: Report template for equilibrium solubility experiments for Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. OPPTS 830.7840. [Link]
-
Chem-space. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Huang, Y. F., et al. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Journal of Food and Drug Analysis, 29(2), 232-243. [Link]
-
Dal Pozzo, F., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach based on functional groups. Chemical Engineering Science, 291, 119932. [Link]
-
Solubility of Things. 4-Bromobenzophenone. [Link]
-
Sokolić, I., et al. (2017). Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. Journal of Liquid Chromatography & Related Technologies, 40(19-20), 983-989. [Link]
-
Chang, J. P., et al. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods, 11(9), 1344. [Link]
-
Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(5), 13184-13204. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Rieke Metals, Inc. 4-bromo-4'-morpholinomethyl benzophenone. [Link]
-
Li, R., et al. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data, 63(5), 1618-1625. [Link]
-
Zacharis, C. K. (2023). Sample Preparation for Benzophenone Detection. Encyclopedia. [Link]
-
Huang, Y. F., et al. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Journal of Food and Drug Analysis, 29(2), 232-243. [Link]
-
de Oliveira, A. C. C., et al. (2015). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. Brazilian Journal of Pharmaceutical Sciences, 51(1), 137-146. [Link]
-
Li, R., et al. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data. [Link]
-
Besalú, A., et al. (2017). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 9(1), 115-124. [Link]
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An In-Depth Technical Guide to the Synthesis of 4'-Bromo-2-morpholinomethyl benzophenone
Introduction
4'-Bromo-2-morpholinomethyl benzophenone is a substituted aryl ketone that serves as a valuable building block in medicinal chemistry and materials science. The benzophenone scaffold is a privileged structure found in numerous biologically active compounds, while the morpholine moiety is frequently incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability[1]. The specific substitution pattern of this molecule, featuring a bromine atom for further cross-coupling reactions and a basic morpholinomethyl group, makes it a versatile intermediate for the synthesis of complex target molecules, including potential anti-inflammatory agents and kinase inhibitors[2].
This guide provides a comprehensive review of the primary synthetic pathways to this compound. We will delve into two robust and field-proven strategies, explaining the mechanistic underpinnings of each transformation, providing detailed experimental protocols, and offering a comparative analysis to guide researchers in selecting the optimal route for their specific needs.
Pathway 1: Friedel-Crafts Acylation Followed by Mannich-Type Aminomethylation
This pathway represents a convergent and efficient approach. It begins with the construction of a key intermediate, 2-methyl-4'-bromobenzophenone, via a classic Friedel-Crafts acylation. This intermediate is then subjected to a Mannich-type reaction, which installs the morpholinomethyl group in a single, atom-economical step.
Step 1A: Synthesis of 2-Methyl-4'-bromobenzophenone via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the electrophilic substitution of an aromatic ring with an acyl halide or anhydride, catalyzed by a strong Lewis acid[3]. In this case, toluene is acylated with 4-bromobenzoyl chloride. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich toluene ring.
Causality of Experimental Choices:
-
Reactants: Toluene is chosen as the aromatic substrate to provide the required 2-methyl substitution pattern on one of the phenyl rings. 4-Bromobenzoyl chloride provides the second ring and the strategically placed bromine atom.
-
Catalyst: Anhydrous aluminum chloride is a powerful and cost-effective Lewis acid catalyst essential for generating the reactive acylium ion intermediate[3]. It is used in stoichiometric amounts as it complexes with the product ketone.
-
Solvent & Temperature: The reaction can be run using excess toluene as the solvent or with an inert solvent like dichloromethane. The reaction is typically initiated at a low temperature (0°C) to control the initial exothermic reaction upon adding the catalyst, and then heated to drive the reaction to completion[4].
Caption: Friedel-Crafts acylation to form the key benzophenone intermediate.
Step 1B: Mannich-Type Reaction of 2-Methyl-4'-bromobenzophenone
The Mannich reaction is a three-component condensation that forms a C-C bond by aminomethylating a compound containing an active hydrogen[5][6]. In this pathway, the active hydrogens are on the benzylic methyl group of the benzophenone intermediate. The reaction involves formaldehyde, morpholine, and the acidic proton of the methyl group. The process begins with the formation of a highly electrophilic N,N-disubstituted iminium ion (eschenmoser-like salt) from morpholine and formaldehyde. The enol or enolate of the benzophenone then attacks this iminium ion to yield the final product.
Causality of Experimental Choices:
-
Reagents: Formaldehyde is the typical one-carbon electrophile source, and morpholine serves as the secondary amine. Paraformaldehyde can be used as a solid, less volatile alternative to aqueous formaldehyde.
-
Catalyst/Solvent: The reaction is often acid-catalyzed (e.g., with HCl) to facilitate the formation of the iminium ion. An alcohol like ethanol or isopropanol is a common solvent choice.
-
Temperature: Reflux temperatures are typically required to provide sufficient energy for the condensation and dehydration steps.
Caption: One-pot Mannich-type reaction to install the morpholinomethyl group.
Pathway 2: Benzylic Bromination and Nucleophilic Substitution
This alternative pathway also begins with the same 2-methyl-4'-bromobenzophenone intermediate but employs a two-step sequence to build the morpholinomethyl side chain. This route offers a different set of experimental conditions and may provide advantages in terms of purification and control.
Step 2A: Free-Radical Benzylic Bromination
This step involves the selective bromination of the benzylic methyl group using a reagent like N-Bromosuccinimide (NBS). The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and proceeds via a free-radical chain mechanism. The stability of the benzylic radical intermediate ensures high selectivity for substitution at the methyl group over the aromatic rings.
Causality of Experimental Choices:
-
Brominating Agent: NBS is the reagent of choice for benzylic brominations because it provides a low, constant concentration of Br₂, minimizing side reactions like aromatic bromination.
-
Initiator: AIBN is a common radical initiator that decomposes upon heating to generate radicals, which then initiate the chain reaction.
-
Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane is used to prevent side reactions with the solvent.
Step 2B: Nucleophilic Substitution with Morpholine
The resulting 2-(bromomethyl)-4'-bromobenzophenone is a reactive electrophile. The final step is a straightforward nucleophilic substitution (SN2) reaction where morpholine acts as the nucleophile, displacing the bromide ion to form the target molecule.
Causality of Experimental Choices:
-
Base/Solvent: The reaction is typically run in a polar aprotic solvent like acetonitrile or DMF. A weak, non-nucleophilic base (e.g., K₂CO₃) is often added to neutralize the HBr formed during the reaction, preventing the protonation of morpholine which would render it non-nucleophilic.
-
Temperature: Mild heating may be required to increase the reaction rate, but excessively high temperatures are avoided to minimize elimination or other side reactions.
Caption: Workflow for the Halogenation-Substitution pathway.
Experimental Protocols
Protocol for Pathway 1: Mannich-Type Reaction
(This protocol is adapted from general procedures for Mannich reactions of ketones)
-
Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-4'-bromobenzophenone (1.0 eq).
-
Add a suitable solvent such as ethanol (approx. 5-10 mL per gram of starting material).
-
Add morpholine (1.2 eq) followed by aqueous formaldehyde (37%, 1.5 eq).
-
Adjust the pH to be mildly acidic (pH 4-5) by adding a few drops of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up & Purification:
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography on silica gel. Mannich bases are basic and may streak; adding a small amount of triethylamine (0.5-1%) to the eluent can improve separation.
-
Protocol for Pathway 2: Halogenation & Substitution
Step A: Benzylic Bromination
-
Reagents & Setup: In a flask protected from light, dissolve 2-methyl-4'-bromobenzophenone (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C) for 2-4 hours. The reaction is complete when the dense NBS sinks and is replaced by the less dense succinimide floating on top.
-
Work-up: Cool the mixture to room temperature and filter off the succinimide. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with water and brine. Dry the organic layer and concentrate to yield the crude 2-(bromomethyl)-4'-bromobenzophenone, which can often be used in the next step without further purification.
Step B: Nucleophilic Substitution
-
Reagents & Setup: Dissolve the crude 2-(bromomethyl)-4'-bromobenzophenone (1.0 eq) in acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq) and morpholine (1.5 eq).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50°C) for 4-12 hours, monitoring by TLC.
-
Work-up & Purification: Filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify by column chromatography as described in the protocol for Pathway 1.
Comparative Analysis & Data Summary
| Feature | Pathway 1 (Mannich-Type) | Pathway 2 (Halogenation/Substitution) |
| Number of Steps | 1 (from intermediate) | 2 (from intermediate) |
| Atom Economy | High (byproduct is only water) | Moderate (byproducts include succinimide and salts) |
| Reagent Handling | Requires handling of formaldehyde (toxic, volatile). | Requires handling of NBS (lachrymator) and AIBN (potentially explosive upon heating). CCl₄ is a toxic and ozone-depleting solvent. |
| Control & Selectivity | Potential for side reactions (e.g., bis-aminomethylation, formaldehyde polymerization). | Generally clean and high-yielding steps. The intermediate can be isolated and characterized. |
| Scalability | Well-suited for large-scale synthesis due to one-pot nature. | Multi-step process can be more labor-intensive for large scales. |
| Purification | Can be challenging due to the basic nature of the product and potential side products. | May be simpler as each step can be purified, leading to a cleaner final reaction. |
Field Insights: For rapid synthesis and process efficiency, particularly on a larger scale, the Mannich-Type reaction (Pathway 1) is often preferred due to its one-pot nature. However, for smaller-scale synthesis where purity and control are paramount, the Halogenation/Substitution route (Pathway 2) provides a more controlled, stepwise approach that allows for the isolation and purification of the intermediate, often leading to a cleaner final product with fewer challenging side-products.
Conclusion
The synthesis of this compound can be reliably achieved through at least two effective pathways starting from the common intermediate 2-methyl-4'-bromobenzophenone. The choice between a one-pot Mannich-type aminomethylation and a two-step benzylic halogenation-substitution sequence depends on the specific requirements of the researcher, balancing factors such as scale, desired purity, and available equipment. Both routes leverage fundamental, well-understood organic transformations and provide a solid foundation for the production of this versatile chemical intermediate.
References
- Benchchem. (2025). Technical Support Center: Synthesis of 4'-bromo-3-morpholinomethyl benzophenone. Benchchem.
- Arshad, F., Khan, M.F., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001–015.
- Jain, A., & Sahu, S.K. (2024).
- PrepChem. (n.d.). Synthesis of 4-bromo-4'-fluorobenzophenone. PrepChem.com.
- StudyCorgi. (2024).
- Rao, V. V., et al. (2006).
- Various Authors. (2023). Mannich Bases: An Important Pharmacophore in Present Scenario. PMC.
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Technical Guide: SDS Interpretation & Safety Protocols for 4'-Bromo-2-morpholinomethyl benzophenone
This guide provides an in-depth technical analysis for interpreting the Safety Data Sheet (SDS) and handling protocols for 4'-Bromo-2-morpholinomethyl benzophenone .
Note on Chemical Identity: While the 4,4'-isomer (CAS 898769-92-1) is a common catalog item, the 2-morpholinomethyl (ortho-substituted) isomer is a specialized intermediate often used in structure-activity relationship (SAR) studies to introduce steric constraints or intramolecular hydrogen bonding. As a result, specific toxicological data is often sparse. This guide utilizes Read-Across Methodology and Functional Group Analysis to derive safety protocols, a standard practice in advanced medicinal chemistry.
Chemical Anatomy & Hazard Derivation
To interpret the SDS correctly, one must understand the "why" behind the classification. The hazards of this molecule are not random; they are chemically deterministic based on its three pharmacophores.
Structural Hazard Mapping
The molecule combines a photo-active core, a halogenated leaving group, and a cyclic amine base.
-
The Benzophenone Core:
-
SDS Signal: Carcinogenicity Category 2 (Suspected), STOT-RE (Liver/Kidney).
-
Mechanism:[1][2] Benzophenone acts as a photosensitizer. Biologically, it can induce oxidative stress. The International Agency for Research on Cancer (IARC) classifies the benzophenone scaffold as Group 2B (possibly carcinogenic to humans).[3]
-
-
The Morpholine Moiety (2-position):
-
The Bromine Substituent (4'-position):
Visualization: The Hazard Cascade
The following diagram maps the chemical structure to specific GHS Hazard Statements.
Caption: Functional group analysis linking chemical structure to GHS Hazard Statements (H-Codes).
Quantitative Data Summary
When reviewing the SDS, specific physical properties dictate handling. If experimental data is missing (common for intermediates), use these calculated consensus values.
| Property | Value (Approx/Calc) | Interpretation for Safety |
| Molecular Weight | ~360.25 g/mol | Non-volatile solid; inhalation risk is dust-based, not vapor. |
| logP (Octanol/Water) | 3.8 – 4.2 | High Lipophilicity. Readily penetrates skin/gloves. Double-gloving recommended. |
| pKa (Base) | ~7.5 – 8.0 | Weak base. Incompatible with strong acids and acyl chlorides (exothermic). |
| Melting Point | 80°C – 110°C | Solid at room temp. If heating for solubility, use oil bath, not open flame (flash point risk). |
| Flash Point | >110°C (Predicted) | Combustible but not Flammable.[4] Dust explosion risk if micronized. |
Critical Handling Protocols
Standard "good laboratory practice" is insufficient for benzophenone derivatives due to their photosensitivity and permeation potential.
Engineering Controls
-
Light Protection: Benzophenones generate free radicals upon UV exposure.
-
Protocol: Handle in amber glassware or wrap vessels in aluminum foil. Work under UV-filtered lighting if the compound is in solution for extended periods.
-
-
Static Control: As a halogenated organic powder, static charge build-up is likely.
-
Protocol: Use an ionizing bar in the weighing balance. Ground all transfer spatulas.
-
PPE Selection (Evidence-Based)
Latex gloves are insufficient due to the lipophilic nature of the brominated aromatic ring.
-
Primary Glove: Nitrile (Minimum thickness 0.11 mm).
-
Secondary Glove (if in solution): Laminate film (e.g., Silver Shield) if dissolved in DCM or DMF, as these solvents carry the toxicant through nitrile.
-
Respiratory: N95/P2 particulate respirator is mandatory if handling >100 mg of powder outside a fume hood.
Emergency Response Workflow
This self-validating workflow ensures rapid decision-making during exposure events.
Caption: Decision tree for immediate response to exposure, prioritizing decontamination before medical transport.
Storage & Stability Logic
The SDS often lists "Store at Room Temperature," but for high-purity applications (drug development), this is inadequate.
-
Hygroscopicity: The morpholine nitrogen can absorb atmospheric moisture, leading to hydrolysis or "caking."
-
Requirement: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
-
-
Photolysis:
-
Requirement: Amber vials are mandatory.
-
-
Shelf-Life:
-
Check: Re-test purity via LC-MS every 6 months. Look for the "de-brominated" byproduct (M-Br) or the N-oxide (M+16), which are common degradation pathways.
-
Disposal Considerations (Regulatory Compliance)
This compound falls under Halogenated Organic Waste .
-
Do NOT mix with non-halogenated solvents (acetone/ethanol waste streams) if your facility separates them; halogenated waste often requires higher temperature incineration (>1100°C) to prevent dioxin formation.
-
Aquatic Toxicity: Under no circumstances should this enter drains. The benzophenone core is a known endocrine disruptor in aquatic species [1].
References
-
Kim, S., & Choi, K. (2014). Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: a mini-review. Environment International, 70, 143-157. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10868846, 4-Bromo-4'-morpholinomethyl benzophenone (Isomer Analog). PubChem. Link
-
ECHA (European Chemicals Agency). (2023). Substance Information: Benzophenone.[1][2][3][6][7][8][9][10][11] ECHA REACH Dossier. Link
-
Sigma-Aldrich. (2025).[9] Safety Data Sheet: 4-bromo-4'-morpholinomethyl benzophenone. Merck KGaA.[9] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. redox.com [redox.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. hbm4eu.eu [hbm4eu.eu]
Bioavailability studies of morpholinomethyl benzophenone analogs
Bioavailability Assessment of Morpholinomethyl Benzophenone Analogs: A Technical Guide
Executive Summary: The Solubility-Stability Paradox
Morpholinomethyl benzophenone analogs represent a strategic class of compounds in medicinal chemistry, often designed to overcome the poor aqueous solubility of the parent benzophenone scaffold (BCS Class II). The introduction of a morpholine moiety via a methylene bridge (Mannich base) or an alkyl ether linker serves a dual purpose: it introduces an ionizable center (the morpholine nitrogen, pKa ~8.3) to enhance solubility and provides a potential handle for prodrug activation.
However, this structural modification introduces a critical variable in bioavailability studies: chemical and metabolic instability . Unlike stable alkyl ethers, morpholinomethyl Mannich bases are susceptible to hydrolysis (retro-Mannich reaction) and rapid plasma metabolism. Therefore, the bioavailability assessment of these analogs requires a specialized workflow that prioritizes stability profiling before standard pharmacokinetic (PK) evaluation.
This guide outlines a self-validating workflow for characterizing these analogs, moving from physicochemical fundamentals to in vivo validation.
Phase 1: Physicochemical Profiling & In Silico Grounding
Before wet-lab experimentation, the ionization state and lipophilicity profile must be established to predict absorption windows.
Ionization & Lipophilicity (LogD vs. pH)
The morpholine ring protonates at physiological pH (stomach), enhancing solubility, but deprotonates in the intestine, facilitating membrane permeation.
-
Protocol: Potentiometric pKa & LogD Determination
-
Instrument: Sirius T3 or equivalent potentiometric titrator.
-
Method: Titrate 10 mM stock (DMSO) across pH 2.0–12.0.
-
Output: Determine intrinsic solubility (
) and distribution coefficient ( ). -
Acceptance Criteria: Target
between 1.5 and 3.5 for optimal oral bioavailability.
-
Kinetic Solubility Assay
-
Method: Nephelometry (Laser scattering).
-
Buffer Systems: 0.1 N HCl (SGF), pH 6.8 Phosphate Buffer (SIF).
-
Why: Benzophenone analogs often crystallize. Kinetic solubility measures the compound's ability to stay in solution during the short transit time of the GI tract.
Phase 2: In Vitro Stability (The "Gatekeeper" Assays)
For morpholinomethyl analogs, plasma stability is the primary failure mode . The Mannich base linkage can hydrolyze spontaneously or enzymatically, releasing the parent benzophenone, formaldehyde, and morpholine.
Plasma Stability & Hydrolysis Kinetics
-
Objective: Determine if the analog acts as a prodrug (rapid conversion) or a stable NCE (slow conversion).
-
Protocol:
-
Spike test compound (1 µM) into pooled rat/human plasma.
-
Incubate at 37°C.
-
Sample at
min. -
Quench with ice-cold acetonitrile (containing internal standard).
-
Analyze via LC-MS/MS monitoring both Parent Analog and Benzophenone Metabolite .
-
-
Data Analysis: Calculate half-life (
).-
Prodrug Target:
min (Rapid release). -
Stable Drug Target:
min.
-
Microsomal Stability (Phase I Metabolism)
-
System: Liver Microsomes (Human/Rat) + NADPH regenerating system.
-
Focus: Oxidative metabolism (CYP450) of the benzophenone core vs. N-oxidation of the morpholine ring.
Phase 3: Permeability & Efflux (Caco-2)
Benzophenone derivatives are frequent substrates for P-glycoprotein (P-gp) efflux transporters.
Bidirectional Caco-2 Transport Assay
-
Step 1: Seed Caco-2 cells on Transwell® inserts (21-day culture).
-
Step 2: Dosing solutions: 10 µM analog in HBSS (pH 7.4).
-
Step 3: Measure transport in two directions:
-
Apical to Basolateral (A-B): Mimics absorption.
-
Basolateral to Apical (B-A): Mimics efflux.
-
-
Calculation: Efflux Ratio (
) = . -
Interpretation: An
indicates active efflux. If efflux is high, co-incubate with Verapamil (P-gp inhibitor) to confirm mechanism.
Phase 4: In Vivo Pharmacokinetics (Rat Model)
The definitive proof of bioavailability (
Experimental Design
-
Animals: Sprague-Dawley Rats (n=3 per arm), cannulated.
-
Formulation:
-
IV Arm: 5% DMSO / 10% Solutol HS 15 / 85% Saline (1 mg/kg).
-
PO Arm: 0.5% Methylcellulose suspension or PEG400 solution (5 or 10 mg/kg).
-
-
Sampling: Serial blood draws at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.
Bioanalytical Quantitation
-
Method: LC-MS/MS (MRM mode).
-
Critical Step: Stabilization of Plasma. Because Mannich bases can degrade ex vivo, blood samples must be collected into tubes containing an esterase inhibitor (e.g., NaF/KF) or immediately acidified if chemical instability is suspected.
Data Summary Table (Representative)
| Parameter | Definition | Target Range | Significance for Benzophenones |
| Peak Plasma Concentration | > 1000 ng/mL | Indicates solubility limit overcome. | |
| Time to Peak | 0.5 – 2.0 h | Rapid absorption desired for analgesics. | |
| Total Exposure | High | Measure of total body burden. | |
| Clearance | < Liver Blood Flow | High clearance suggests rapid metabolism. | |
| Vol. of Distribution | > 0.6 L/kg | Indicates tissue distribution (lipophilicity). | |
| Oral Bioavailability | > 30% | The ultimate "Go/No-Go" metric. |
Visualization: Metabolic Fate & Decision Logic
The following diagram illustrates the divergent metabolic pathways for morpholinomethyl benzophenones and the decision logic for lead optimization.
Figure 1: Metabolic fate of morpholinomethyl benzophenone analogs. The balance between the "Stable" path (NCE) and "Hydrolysis" path (Prodrug) determines the bioanalytical strategy.
References
-
Gerra, G., et al. (2022). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry. Link
-
Dhananjaya, S., et al. (2025). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. ResearchGate. Link
-
Rautio, J., et al. (2024).[1] Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. Link
-
Wang, X., et al. (2024).[1] Synthesis and bioactivity investigation of benzophenone and its derivatives. Royal Society of Chemistry Advances. Link
- Bundgaard, H. (1991). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities. Elsevier Science. (Foundational text on Mannich base hydrolysis kinetics).
Sources
Methodological & Application
Optimal reaction conditions for 4'-Bromo-2-morpholinomethyl benzophenone preparation
Application Note: Precision Synthesis of 4'-Bromo-2-morpholinomethyl benzophenone
Strategic Abstract
This application note details the optimized conditions for the preparation of This compound , a critical biaryl scaffold often employed in the synthesis of kinase inhibitors and CNS-active agents.
The synthesis of ortho-substituted benzophenones presents unique challenges due to steric hindrance proximal to the carbonyl group. While direct Friedel-Crafts acylation fails to provide the necessary regioselectivity for the amino-methyl group, a two-stage Wohl-Ziegler bromination followed by nucleophilic substitution offers a robust, scalable pathway. This guide focuses on overcoming the specific kinetic barriers imposed by the ortho-geometry and provides a self-validating purification protocol that eliminates the need for column chromatography in scale-up scenarios.
Chemical Strategy & Retrosynthesis
The synthesis is designed around the "Benzyl Bromide Pivot," transforming a stable methyl precursor into a reactive electrophile, which is then trapped by morpholine.
Rationale:
-
Regiocontrol: Starting from 4'-bromo-2-methylbenzophenone ensures the bromine and carbonyl positions are fixed before the labile morpholine group is introduced.
-
Safety: The intermediate, 4'-bromo-2-(bromomethyl)benzophenone, is a potent lachrymator. The protocol below utilizes a "telescoped" or closed-loop handling strategy to minimize exposure.
-
Purification Logic: The final product is a tertiary amine (basic), while the precursors are neutral. This allows for an acid-base extraction "switch" to isolate the product in high purity (>98%) without silica gel chromatography.
Visual Pathway (DOT Diagram)
Figure 1: Synthetic pathway utilizing the Wohl-Ziegler radical mechanism followed by SN2 amination.
Detailed Experimental Protocols
Stage 1: Wohl-Ziegler Bromination
Objective: Selective functionalization of the benzylic methyl group.
Reagents:
-
4'-Bromo-2-methylbenzophenone (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
AIBN (Azobisisobutyronitrile) (0.05 equiv)
-
Solvent: Chlorobenzene (Preferred over CCl4 for safety/boiling point) or Acetonitrile.
Protocol:
-
Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl2 or N2 line). Moisture is the enemy of this reaction; water destroys the radical chain.
-
Dissolution: Dissolve the benzophenone derivative in Chlorobenzene (5 mL/g).
-
Addition: Add NBS and AIBN at room temperature.
-
Initiation: Heat the mixture rapidly to reflux (132°C for PhCl).
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The bromomethyl product is slightly less polar than the starting material.
-
Workup: Cool to 0°C to precipitate succinimide completely. Filter the solids. The filtrate contains the active benzyl bromide. Do not evaporate to dryness if possible —use the solution directly in Stage 2 to avoid handling the lachrymator.
Stage 2: Nucleophilic Substitution (Amination)
Objective: Installation of the morpholine ring.
Reagents:
-
Filtrate from Stage 1 (approx. 1.0 equiv of bromide)[1]
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K2CO3), anhydrous, powdered (2.0 equiv)
-
Solvent: Acetonitrile (dilute the PhCl filtrate with MeCN 1:1)
Protocol:
-
Mixing: To the filtrate from Stage 1, add the powdered K2CO3 and then the Morpholine dropwise.
-
Note: The reaction is exothermic.
-
-
Reaction: Stir at 60°C for 4 hours .
-
Why 60°C? The ortho-carbonyl group creates steric bulk. Room temperature reaction is too slow and leads to side products. Heating drives the SN2 mechanism efficiently.
-
-
Completion: Check TLC (DCM/MeOH 95:5). The product will be a distinct spot at Rf ~0.3-0.4, often streaking slightly due to the amine.
The Self-Validating Purification System
This workflow guarantees that neither the toxic benzyl bromide nor the unreacted starting material contaminates the final product.
Purification Logic Flow (DOT Diagram)
Figure 2: Acid-Base extraction protocol ensuring removal of neutral precursors.
Step-by-Step Purification:
-
Evaporation: Remove the Acetonitrile/Chlorobenzene under reduced pressure.
-
Acid Extraction: Dissolve the residue in Ethyl Acetate (EtOAc) and extract twice with 1N HCl .
-
Wash: Wash the combined acidic aqueous layers with fresh Ether or EtOAc. Discard the organics.
-
Basification: Cool the aqueous layer on ice. Slowly add 2N NaOH until pH > 10. The solution will become cloudy as the free base product precipitates.
-
Final Extraction: Extract the milky aqueous mixture with Dichloromethane (DCM) (3x).
-
Drying: Dry over Na2SO4, filter, and concentrate.
-
Result: High-purity oil or low-melting solid. Crystallization can be induced from cold Hexane/Ether.
Optimization Parameters & Troubleshooting
| Parameter | Recommended Condition | Effect of Deviation |
| Solvent (Step 1) | Chlorobenzene or Benzotrifluoride | CCl4 is banned/toxic. DCM boils too low (40°C) for efficient radical initiation. |
| Initiator | AIBN | Benzoyl Peroxide is an alternative but can be less selective for benzylic positions. |
| Base (Step 2) | K2CO3 (Anhydrous) | Using excess Morpholine as base works but makes purification harder (morpholine is water soluble but hard to strip completely). |
| Temperature | 60°C | RT: Reaction incomplete due to steric hindrance. >80°C: Risk of morpholine oxidation or polymerization. |
Common Failure Modes:
-
Low Yield in Step 1: Usually due to "wet" reagents. NBS must be dry (white, not yellow). Yellow NBS contains HBr/Br2 which kills the radical chain. Recrystallize NBS from water if necessary and dry thoroughly.
-
Lachrymator Exposure: If the operator experiences eye irritation, the benzyl bromide has hydrolyzed or leaked. Always use a bleach trap for glassware cleaning.
References
-
Wohl-Ziegler Reaction Methodology
-
Djerassi, C. (1948).[4] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.
-
Source:
-
-
Nucleophilic Substitution of Benzylic Halides
-
Murty, M. S. R., et al. (2003).[6] Zinc-Catalyzed Synthesis of Morpholine Derivatives. Synthetic Communications, 33(14), 2483–2489. (Provides context on morpholine reactivity).
-
Source:
-
- Lapkin, I. I., et al. (1966). Steric Hindrance in Grignard Reactions with Ortho-Substituted Benzophenones. Journal of General Chemistry USSR.
-
Safety Data (Benzyl Bromides)
- PubChem Compound Summary for 4-(Bromomethyl)
-
Source:
Sources
- 1. 4-(Bromomethyl)benzophenone | C14H11BrO | CID 122951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Wohl-Ziegler Reaction (Chapter 118) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. WO2009082884A1 - Methods for preparing n-substituted morpholine compounds - Google Patents [patents.google.com]
Application Notes & Protocols: Investigating 4'-Bromo-2-morpholinomethyl Benzophenone as a Novel N,O-Bidentate Ligand in Catalysis
Introduction: Rationale for Investigation
In the field of transition-metal catalysis, ligand design is paramount to controlling the activity, selectivity, and stability of the catalytic system. Bidentate ligands, particularly those featuring a combination of hard and soft donor atoms like N,O-chelates, have proven instrumental in advancing a range of cross-coupling and functionalization reactions.[1] The molecule 4'-Bromo-2-morpholinomethyl benzophenone presents a compelling, yet underexplored, structural motif for ligand development.
This compound possesses key features that suggest its potential as an effective N,O-bidentate ligand:
-
N-Donor Site: The morpholine nitrogen atom is a Lewis basic site capable of coordinating to a metal center.
-
O-Donor Site: The carbonyl oxygen of the benzophenone moiety can act as a second coordination point, forming a stable six-membered metallacycle.
-
Steric and Electronic Tuning: The bulky benzophenone group can influence the coordination sphere of the metal, while the electronically distinct phenyl rings (one bearing a bromo-substituent) allow for potential electronic modulation of the catalyst's properties.
While direct catalytic applications of this compound have not been documented in peer-reviewed literature, its architecture is analogous to other successful ligand systems. This guide, therefore, serves as a comprehensive resource for researchers aiming to synthesize this compound and systematically evaluate its potential as a ligand in catalysis, with a primary focus on palladium-catalyzed cross-coupling reactions.
Synthesis of this compound
The synthesis of the target ligand can be achieved via a Mannich reaction, a well-established three-component condensation. The following protocol is adapted from the synthesis of the related 3-substituted isomer.[2]
Principle of the Reaction
The synthesis involves an electrophilic substitution reaction on the aromatic ring of 2-methyl-4'-bromobenzophenone. Formaldehyde and morpholine react to form an electrophilic morpholinomethyl iminium ion, which is then attacked by the nucleophilic ortho-methyl-substituted phenyl ring, yielding the desired product.
Experimental Protocol
Reagents & Materials:
| Reagent | Formula | MW | Mmol (for 1 eq) | Amount |
|---|---|---|---|---|
| 2-Methyl-4'-bromobenzophenone | C₁₄H₁₁BrO | 275.14 | 10.0 | 2.75 g |
| Morpholine | C₄H₉NO | 87.12 | 11.0 | 0.96 g (0.97 mL) |
| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | 12.0 | 0.97 g (0.97 mL) |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | ~2-3 drops |
| Ethanol (or Isopropanol) | C₂H₅OH | 46.07 | - | 50 mL |
| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Hexane | C₆H₁₄ | 86.18 | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-4'-bromobenzophenone (1.0 eq, 2.75 g).
-
Add ethanol (50 mL) and stir until the starting material is fully dissolved.
-
Add morpholine (1.1 eq, 0.97 mL) to the solution.
-
Carefully add aqueous formaldehyde solution (1.2 eq, 0.97 mL) dropwise to the stirred mixture.
-
Adjust the pH of the solution to be mildly acidic (pH 4-5) by adding 2-3 drops of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6-12 hours.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The disappearance of the 2-methyl-4'-bromobenzophenone spot indicates reaction completion.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 9:1 Hexane:Ethyl Acetate).
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.
Application in Catalysis: A Screening Protocol for Suzuki-Miyaura Coupling
Rationale and Workflow
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and its efficiency is highly dependent on the ligand used. An effective ligand must stabilize the palladium(0) active species and facilitate the key steps of oxidative addition and reductive elimination. The proposed N,O-bidentate nature of this compound makes it a promising candidate for this role. The following protocol is designed to screen its efficacy as a ligand in a model coupling reaction.
Caption: Workflow for ligand synthesis and catalytic screening.
Protocol: Screening for a Model Suzuki-Miyaura Reaction
Model Reaction: (Self-generated image for illustrative purposes) 4-Bromotoluene + Phenylboronic Acid → 4-Methylbiphenyl
Materials & Reagents:
| Reagent | Formula | MW | Mmol | Amount |
|---|---|---|---|---|
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.5 | 0.01 | 2.2 mg |
| Ligand (L) | C₂₂H₂₀BrNO₂ | 426.3 | 0.02 | 8.5 mg |
| 4-Bromotoluene | C₇H₇Br | 171.04 | 1.0 | 171 mg |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.2 | 146 mg |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 276 mg |
| Toluene | C₇H₈O | 92.14 | - | 4 mL |
| Dioxane | C₄H₈O₂ | 88.11 | - | 1 mL |
Procedure:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Palladium(II) Acetate (1 mol%), the This compound ligand (L) (2 mol%), and Potassium Carbonate (2.0 eq).
-
Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and the solvent mixture (Toluene/Dioxane, 4:1, 5 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100°C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: After cooling to room temperature, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by GC-MS to determine conversion.
-
Workup: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the product yield by ¹H NMR spectroscopy using an internal standard (e.g., 1,3,5-trimethoxybenzene) or by Gas Chromatography with a calibrated internal standard.
Data Interpretation and Proposed Catalytic Cycle
The performance of the ligand should be evaluated based on the yield of 4-methylbiphenyl. A high yield (>90%) would indicate that this compound is a promising ligand. The results can be compared against a control reaction run without any ligand and another with a standard ligand like PPh₃.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.
In this cycle, "L" represents the bidentate this compound ligand, which is proposed to remain coordinated to the palladium center, enhancing its stability and reactivity throughout the catalytic process.
Future Directions and Outlook
A successful outcome from the initial screening protocol would open several avenues for further research:
-
Reaction Optimization: The catalyst loading, ligand-to-metal ratio, solvent, base, and temperature can be systematically varied to optimize the reaction conditions.
-
Substrate Scope Expansion: The optimized conditions can be applied to a wider range of aryl halides and boronic acids to test the generality of the catalytic system.
-
Exploration of Other Reactions: The ligand's performance should be evaluated in other palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
-
Mechanistic Studies: Advanced studies could probe the exact coordination mode of the ligand and identify key intermediates to gain deeper insight into its role in the catalytic cycle.
The structural features of this compound make it a theoretically sound candidate for ligand development. The protocols outlined in this guide provide a robust framework for its synthesis and initial catalytic evaluation, potentially unveiling a new and effective tool for synthetic chemists.
References
- Synthesis of 4'-bromo-3-morpholinomethyl benzophenone. Benchchem Technical Support Center.
-
N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization. Molecules, 2025. [Link]
Sources
Handling and storage protocols for 4'-Bromo-2-morpholinomethyl benzophenone
Application Notes & Protocols: 4'-Bromo-2-morpholinomethyl benzophenone
A Senior Application Scientist's Guide to Safe and Effective Laboratory Use
Executive Summary
This compound is a synthetic compound with significant potential in medicinal chemistry and drug development. Its molecular architecture, featuring a benzophenone core, a bromophenyl group, and a morpholine moiety, makes it a valuable intermediate for synthesizing complex molecules.[1] The benzophenone scaffold is prevalent in many pharmacologically active compounds, and the specific substitutions on this molecule can greatly influence its biological activity, metabolic stability, and pharmacokinetic profile.[1]
Given its reactive potential and the critical nature of its applications, adherence to stringent handling and storage protocols is not merely a matter of safety compliance but a prerequisite for experimental success and data integrity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, grounded in established chemical safety principles and practical laboratory experience. It moves beyond simple instructions to explain the causality behind each recommendation, ensuring a deeper understanding and fostering a culture of safety and precision.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its safe and effective use.
-
IUPAC Name: (4-bromophenyl)(2-(morpholin-4-ylmethyl)phenyl)methanone
-
Molecular Formula: C₁₈H₁₈BrNO₂
Table 1: Physicochemical Data Summary
| Property | Value / Information | Rationale & Implications |
| Molecular Weight | 360.25 g/mol [1][2] | Essential for accurate molar concentration calculations in solution preparation. |
| Appearance | Likely a white to off-white or light beige crystalline powder.[3] | The physical state dictates handling procedures (e.g., avoiding dust inhalation). |
| Solubility | Insoluble in water; likely soluble in organic solvents like methanol, ethanol, ether, and benzene.[1][3] | Dictates appropriate solvents for creating stock solutions and for cleaning glassware. Insoluble in water, suggesting persistence in aqueous environments if spilled. |
| Melting Point | Not specifically documented. Related compound 4-Bromobenzophenone melts at 79-84 °C.[3] | Provides a purity benchmark. A broad melting range may indicate impurities. |
| Boiling Point | Not specifically documented. Related compound 4-Bromobenzophenone boils at 350 °C.[3] | High boiling point suggests low volatility at room temperature, but heating should be done with care in a ventilated area. |
| Stability | Stable under recommended storage conditions.[4][5][6] Benzophenone structures can be light-sensitive.[7] | Requires protection from light, heat, and incompatible materials to prevent degradation.[8][9][10] |
Hazard Identification and Risk Assessment
While a specific safety data sheet (SDS) for this compound is not universally available, we can infer its primary hazards from the constituent functional groups (brominated aromatic, ketone, amine) and related benzophenone compounds.[4][11][12][13]
Table 2: GHS Hazard Classification (Inferred)
| Hazard Class | GHS Category | Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[12][14] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[12][14] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[12] |
| Hazardous to the Aquatic Environment (Long-term) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[6][11] |
Risk Assessment Workflow
A systematic risk assessment is mandatory before handling this compound.[15] This process ensures that all potential hazards are identified and mitigated through appropriate controls.
Caption: A systematic workflow for assessing and mitigating risks.
Personal Protective Equipment (PPE) & Engineering Controls
A multi-layered approach to protection is essential.
-
Engineering Controls:
-
Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood.[11] This is the primary line of defense against inhaling dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of any fugitive emissions.[16][17]
-
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[17]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[5][11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[4][5] Contaminated gloves should be disposed of immediately.
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.[15]
-
Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask) may be necessary.[4]
-
Storage Protocols
Proper storage is crucial for maintaining the compound's purity and preventing hazardous reactions.[7] Benzophenones, as a class, are known for their photochemical activity, making protection from light a primary concern.
-
Container: Store the compound in its original, tightly sealed container. If transferring to a new container, use an amber glass vial or bottle to protect it from light.[8][18]
-
Atmosphere: For long-term storage, consider storage under an inert atmosphere (e.g., Argon or Nitrogen) in a desiccator, especially if the compound is found to be hygroscopic or sensitive to air oxidation over time.
-
Temperature: Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[5][9][11] Avoid storing on open benchtops or in fume hoods.[8]
-
Segregation: Store separately from strong oxidizing agents, strong acids, and bases.[4][8] Incompatible materials can cause decomposition or violent reactions.
Storage Decision Tree
This decision tree provides a logical pathway to ensure correct storage conditions.
Caption: A decision-making tool for proper chemical storage.
Handling and Dispensing Protocols
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.
Protocol 5.1: Handling the Solid Compound
-
Preparation: Don all required PPE and ensure the fume hood sash is at the appropriate working height.
-
Weighing: Transfer the desired amount of the solid compound from its storage container to a weighing vessel using a clean spatula. Perform this task in the fume hood to contain any dust.
-
Closure: Immediately and tightly seal the main storage container after dispensing.
-
Cleanup: Decontaminate the spatula and the weighing area. Dispose of any contaminated materials (e.g., weighing paper) in the designated solid chemical waste container.
Protocol 5.2: Preparation of a Stock Solution (e.g., 10 mM in Methanol)
-
Rationale: Preparing a stock solution is a common first step in many experimental workflows. Methanol is chosen based on the likely solubility of the compound.[1] This protocol minimizes repeated handling of the solid powder.
-
Calculation: Calculate the mass of this compound needed. For 10 mL of a 10 mM solution:
-
Mass (g) = 0.010 L × 0.010 mol/L × 360.25 g/mol = 0.036 g (36.0 mg).
-
-
Weighing: In a fume hood, accurately weigh 36.0 mg of the compound into a tared 15 mL glass vial.
-
Dissolution: Add approximately 8 mL of methanol to the vial. Cap the vial and vortex or sonicate gently until the solid is completely dissolved.
-
Final Volume: Carefully add methanol to reach a final volume of 10.0 mL.
-
Labeling & Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the solution in a tightly capped amber vial at a temperature recommended for solutions (typically 4°C for short-term or -20°C for long-term storage), unless otherwise specified.
General Handling Workflow
Caption: A standardized workflow for handling chemical reagents.
Spill and Emergency Procedures
-
Minor Spill (Solid):
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[19]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[20]
Waste Disposal
All waste containing this compound, whether solid or in solution, must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Do not pour down the drain, as benzophenones can be very toxic to aquatic life.[6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[16]
References
-
Chemical Storage Guidelines. (n.d.). Louisiana State University Environmental Health & Safety. Retrieved from [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations. (2021, May 15). Fisher Scientific. Retrieved from [Link]
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Storage conditions for chemicals in the laboratory. (2023, September 16). Trustrade. Retrieved from [Link]
- Elschenbroich, C. (2006). The Manipulation of Air-Sensitive Compounds. In Organometallics (3rd ed.). Wiley-VCH.
-
5 Tips for Handling Photosensitive Reagents. (2024, October 31). Labtag Blog. Retrieved from [Link]
-
Air-Sensitive or Highly Reactive Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
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Guide to Safe Chemical Storage: Best Practices for the Industry. (2024, June 20). A&D Weighing. Retrieved from [Link]
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Working with air and moisture sensitive compounds. (2008, April 12). University of Groningen. Retrieved from [Link]
-
4-{[3-(4-bromo-2-fluorobenzoyl)phenyl]methyl}morpholine. (n.d.). Chemspace. Retrieved from [Link]
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Chemical Storage Safety Guideline. (n.d.). The University of Queensland. Retrieved from [Link]
-
4-BROMO BENZOPHENONE (P-BROMO BENZOPHENONE). (n.d.). Suvchem Laboratory Chemicals. Retrieved from [Link]
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BENZOPHENONE - MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Retrieved from [Link]
-
4-(Bromomethyl)benzophenone. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
4'-BENZYLOXY-2-BROMO- PROPIOPHENONE MSDS. (2019, February 02). Loba Chemie. Retrieved from [Link]
-
Safety data sheet - 4-Bromo-2-chlorophenol. (2023, September 13). CPAchem. Retrieved from [Link]
-
O'Connor, M. P., et al. (2022). Release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts, 24(9), 1433-1445. DOI: 10.1039/D2EM00148A. Retrieved from [Link]
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Application Notes & Protocols for the Scale-Up Production of 4'-Bromo-2-morpholinomethyl benzophenone
Introduction and Strategic Overview
4'-Bromo-2-morpholinomethyl benzophenone is a substituted benzophenone derivative with significant potential as a key intermediate in pharmaceutical synthesis. The benzophenone scaffold is a prevalent structural motif in many biologically active compounds, and the inclusion of bromo- and morpholinomethyl- moieties provides versatile handles for further chemical modification.[1][2] The scale-up of this compound from lab to pilot or manufacturing scale presents several challenges, including managing highly exothermic reactions, ensuring regioselectivity, and controlling impurity profiles.
This document provides a comprehensive guide for researchers and process chemists, detailing the underlying process chemistry, critical scale-up parameters, and robust, step-by-step protocols. The narrative emphasizes the causality behind procedural choices, ensuring a deep understanding of the process for safe, efficient, and reproducible production.
Process Chemistry and Synthetic Strategy
The most logical and industrially viable synthetic route to this compound involves a two-step sequence. This approach isolates the key chemical challenges into distinct, manageable unit operations.
-
Step 1: Friedel-Crafts Acylation to synthesize the key intermediate, 4-Bromo-2'-methylbenzophenone.
-
Step 2: Mannich Reaction to introduce the morpholinomethyl group at the benzylic position of the methyl group.
This strategy avoids direct bromination of a molecule already containing the basic morpholine group, which could lead to complex formation with Lewis acids and undesirable side reactions.
Step 1: Friedel-Crafts Acylation of Bromobenzene
This classic electrophilic aromatic substitution reaction forms the carbon-carbon bond that creates the benzophenone core.[3][4] The electrophile, an acylium ion, is generated in situ from 2-methylbenzoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5][6]
Mechanism: The reaction begins with the activation of 2-methylbenzoyl chloride by AlCl₃ to form a resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich π-system of bromobenzene. The bromine atom is an ortho-, para- director; however, due to the steric hindrance from the bromine atom, the acylation occurs predominantly at the para-position, yielding the desired 4-bromo-2'-methylbenzophenone.[5] A subsequent deprotonation of the aromatic ring regenerates its aromaticity and releases HCl gas.[4]
Step 2: Mannich Reaction for Aminomethylation
The Mannich reaction is a three-component condensation used to introduce an aminomethyl group to a compound containing an active hydrogen.[7][8] In this case, the active hydrogens are on the methyl group of 4-Bromo-2'-methylbenzophenone, which are activated by the adjacent carbonyl group.
Mechanism: The reaction is typically acid-catalyzed and proceeds in two main stages.[9][10] First, morpholine reacts with formaldehyde to form a highly electrophilic iminium ion (Eschenmoser salt precursor).[10][11] The enol form of the 4-Bromo-2'-methylbenzophenone then acts as a nucleophile, attacking the iminium ion to form the final C-C bond and yield the β-amino carbonyl product, this compound.[7][9]
Below is a diagram illustrating the overall synthetic pathway.
Caption: Overall two-step synthetic pathway.
Scale-Up Procedures and Protocol Validation
Transitioning from the bench to a pilot plant requires careful consideration of reaction kinetics, thermodynamics, and mass transfer. The following sections provide detailed protocols and the rationale behind each critical step.
Part A: Synthesis of 4-Bromo-2'-methylbenzophenone (Intermediate)
Safety First: The Friedel-Crafts acylation is highly exothermic and evolves significant quantities of corrosive HCl gas.[5][12] The reaction must be conducted in a well-ventilated fume hood or a reactor system equipped with a gas scrubber containing a sodium hydroxide solution. Anhydrous conditions are critical as AlCl₃ reacts violently with water.[13]
Protocol:
-
Reactor Setup: Equip a dry, jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel. Connect the reactor outlet to a gas scrubber.
-
Reagent Charge: Under a nitrogen atmosphere, charge the reactor with anhydrous aluminum chloride (1.5 eq).
-
Solvent & Substrate: Add bromobenzene (1.25 eq) to the reactor with stirring. Note: Some protocols add bromobenzene to the AlCl3, while others add the AlCl3 to a solution of the reactants. The former is often preferred for better initial mixing and temperature control.
-
Controlled Addition: Begin cooling the reactor jacket to 0-5 °C. Once the temperature is stable, add 2-methylbenzoyl chloride (1.0 eq) dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Causality: Slow, controlled addition is paramount to manage the exotherm and prevent runaway reactions. Maintaining a low temperature minimizes the formation of potential side products.
-
-
Reaction & Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50 °C for 4-6 hours.[12] Monitor the reaction progress by TLC or HPLC until the consumption of the limiting reagent (2-methylbenzoyl chloride) is complete.
-
Quenching: Cool the reaction mixture to 0-5 °C. In a separate vessel, prepare a mixture of crushed ice and water. Cautiously and slowly transfer the reaction mixture onto the ice with vigorous stirring.
-
Causality: This is a highly exothermic and potentially hazardous step. The ice hydrolyzes the aluminum chloride complex and quenches the reaction. Pouring the reaction mixture into ice, rather than the other way around, helps to dissipate the heat more effectively.[5][12] If the resulting mixture contains solid aluminum hydroxide, add concentrated HCl until it dissolves.[12]
-
-
Work-up & Isolation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with a suitable solvent like methyl tert-butyl ether (MTBE) or dichloromethane.[12] Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with water, 2% sodium hydroxide solution (to remove acidic impurities), and finally with brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-2'-methylbenzophenone.
-
Purification: The crude product, typically a solid or viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation.[14]
Part B: Synthesis of this compound (Final Product)
Safety First: Formaldehyde is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. The reaction is typically run at reflux, requiring care to prevent solvent loss and pressure buildup.
Protocol:
-
Reactor Setup: To a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add the 4-Bromo-2'-methylbenzophenone intermediate (1.0 eq).
-
Solvent and Reagents: Add a suitable solvent such as ethanol or isopropanol.[9] Add morpholine (1.1 eq) to the stirred solution.
-
pH Adjustment & Formaldehyde Addition: Add aqueous formaldehyde (37%, 1.2 eq) dropwise. Adjust the pH to be mildly acidic (pH 4-5) using a few drops of concentrated hydrochloric acid.[9]
-
Causality: The Mannich reaction is acid-catalyzed. Proper pH control is crucial for the formation of the reactive iminium ion and to prevent side reactions like the self-polymerization of formaldehyde.[9]
-
-
Reaction & Monitoring: Heat the reaction mixture to reflux (approx. 80-100 °C) and maintain for 6-12 hours. Monitor the reaction by TLC or HPLC. The product is more polar than the starting material.[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane or ethyl acetate. Wash the organic layer with water and then with brine to remove any water-soluble impurities and salts.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude Mannich base can be purified by column chromatography on silica gel.[9] Alternatively, for larger scales, crystallization is preferred. This can often be achieved by converting the basic product to its hydrochloride salt by treatment with HCl in a suitable solvent (like isopropanol or ether), collecting the salt, and then neutralizing it back to the free base if required.
The overall experimental workflow is summarized in the diagram below.
Caption: Detailed experimental workflow for the two-step synthesis.
Data Summary and Quality Control
Critical Process Parameters
| Parameter | Step 1: Friedel-Crafts | Step 2: Mannich Reaction | Rationale |
| Temperature | Addition: 0-10 °CReaction: 50 °C | Reflux (80-100 °C) | Controls exotherm and reaction rate; minimizes side products.[9][12] |
| Molar Ratios | AlCl₃: 1.5 eqBromobenzene: 1.25 eq | Morpholine: 1.1 eqFormaldehyde: 1.2 eq | Excess Lewis acid drives the reaction; slight excess of amines in Mannich reaction ensures full conversion.[9][12] |
| pH Control | N/A (Anhydrous) | 4-5 | Critical for the formation and stability of the reactive iminium ion intermediate.[9] |
| Reaction Time | 4-6 hours | 6-12 hours | Determined by reaction monitoring to ensure complete conversion. |
Analytical Quality Control
Robust analytical methods are essential for process control and final product validation.
| Analysis Type | Purpose | Method | Key Observations |
| TLC | Reaction Monitoring | Silica gel, e.g., 1:1 Ethyl acetate/Hexanes | Product spots should be distinct from starting materials. Product of Step 2 is more polar than the intermediate.[9] |
| HPLC | Reaction Monitoring & Purity | C18 column, gradient elution (e.g., Acetonitrile/Water) | Provides quantitative data on conversion and detects impurities.[15] |
| LC-MS/MS | Structure Confirmation | ESI source, positive mode | Confirms molecular weight. The product should show a characteristic isotopic pattern for bromine ([M+H]⁺ and [M+H+2]⁺).[1] |
| ¹H-NMR | Structure Elucidation | CDCl₃ or DMSO-d₆ | Confirms the presence of aromatic, morpholine, and methylene bridge protons in the correct ratios. |
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 | Incomplete reaction; moisture contamination deactivating AlCl₃. | Ensure anhydrous conditions. Extend reaction time or slightly increase temperature, guided by IPC. |
| Formation of Isomers | High reaction temperature in Step 1 promoting ortho-acylation. | Strictly maintain the recommended temperature profile during the addition of the acyl chloride. |
| Low Yield in Step 2 | Incorrect pH; polymerization of formaldehyde; insufficient reaction time. | Use fresh formaldehyde. Carefully monitor and adjust pH to the optimal range (4-5).[9] Extend reflux time. |
| Impure Product | Formation of di-substituted products or aldol-type condensations. | Use stoichiometric amounts of morpholine and formaldehyde. Ensure optimal temperature and pH to favor the Mannich reaction.[9] |
| Difficulty in Purification | Product is a basic compound, may streak on silica gel. | Purify via acid salt crystallization. If using chromatography, add a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent. |
References
- Syrris. (n.d.). Facile, fast and safe process development of nitration and bromination reactions using continuous flow reactors.
- YouTube. (2024, June 7).
- Oregon State University. (2014, March 30). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
-
Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382. [Link]
-
Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. [Link]
- Jamison, T. F. (n.d.). PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW.
-
Jans, M., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. [Link]
- Google Patents. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of 4'-bromo-3-morpholinomethyl benzophenone.
- BenchChem. (2025). Application Note: Mass Spectrometry Analysis of 4'-bromo-3-morpholinomethyl benzophenone.
- ResearchGate. (2025). Synthesis of Three-Dimensional Benzophenone Analogues Based on a [2.2]Paracyclophane Scaffold.
- Google Patents. (n.d.).
- Studylib.net. (n.d.).
- Google Patents. (n.d.).
- Royal Society of Chemistry. (2023).
- MDPI. (2024).
- Acta Chimica Asiana. (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen.
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]
- Open Access Research Journal of Biology and Pharmacy. (2023).
- MDPI. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol.
- MilliporeSigma. (n.d.). 4-bromo-4'-morpholinomethyl benzophenone.
-
PMC. (n.d.). Mannich Bases: An Important Pharmacophore in Present Scenario. [Link]
- BenchChem. (2025). The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History.
- Chemistry LibreTexts. (2023).
- Scholars Research Library. (2012).
- University of Siegen. (n.d.).
-
PubMed. (2010). Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging. [Link]
- ResearchGate. (n.d.). Synthesis of (4-(2-bromoethoxy)benzophenone.
- Chemguide. (n.d.). The reaction of acyl chlorides with benzene.
- Wiley Online Library. (n.d.). Advances in the Chemistry of Mannich Bases.
- RSC Publishing. (2010). Analytical Methods.
- PMC. (n.d.).
- Matrix Scientific. (n.d.). 4-(4-Bromo-2-morpholinobenzyl)-2-methylmorpholine.
- Echemi. (n.d.). 4'-bromo-2-pyrrolidinomethyl benzophenone.
- MDPI. (2024). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine.
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Troubleshooting & Optimization
Technical Support Center: Purification of 4'-Bromo-2-morpholinomethyl benzophenone
Doc ID: TS-ORG-898769 | Last Updated: 2025-10-24 Department: Chemical Synthesis & Purification Applications[1]
Executive Summary
This guide addresses the purification of 4'-Bromo-2-morpholinomethyl benzophenone (CAS: 898769-92-1).[1] The synthesis of this Mannich base derivative typically involves the nucleophilic substitution of a bromomethyl precursor with morpholine. Users frequently encounter challenges with unreacted neutral precursors , persistent "oiling out" during crystallization, and residual morpholine .
The following protocols rely on the physicochemical difference between the basic morpholine moiety (pKa ~7.8–8.2) and the neutral impurities (unreacted alkyl halides or hydrolysis products).
Module 1: The "Acid-Base Switch" Protocol (Primary Purification)
Status: Recommended First-Line Defense Principle: Exploiting the basicity of the tertiary amine to separate it from neutral organic impurities (starting material) and water-soluble impurities (excess morpholine/salts).[1]
The Logic (Why this works)
-
Target Molecule: Basic (protonates at low pH, soluble in water).
-
Impurity A (Alkyl Bromide Precursor): Neutral (insoluble in water, soluble in organics).
-
Impurity B (Hydrolyzed Alcohol): Neutral (insoluble in water, soluble in organics).
-
Impurity C (Excess Morpholine): Basic (water-soluble, but removed via partition coefficient).[1]
Step-by-Step Methodology
| Step | Action | Critical Technical Note |
| 1 | Dissolution | Dissolve the crude reaction mixture in Diethyl Ether (Et₂O) or Dichloromethane (DCM) .[1][2] Volume should be ~10 mL per gram of crude.[1] |
| 2 | Acid Extraction | Extract the organic layer 3x with 1M HCl (aq). Result: The Target moves to the Aqueous Layer (as the hydrochloride salt). Neutral impurities stay in the Organic Layer. |
| 3 | Organic Wash | Wash the combined acidic aqueous extracts once with fresh Et₂O. Reason: Removes physically trapped neutral impurities.[1] Discard this organic layer. |
| 4 | Basification | Cool the aqueous layer on ice. Slowly add 2M NaOH or saturated NaHCO₃ until pH > 10.[1] Result: The Target precipitates as the free base (cloudy emulsion). |
| 5 | Final Extraction | Extract the cloudy aqueous mixture 3x with DCM . Reason: The free base partitions back into the organic phase. |
| 6 | Drying | Dry combined organic layers over anhydrous Na₂SO₄ , filter, and concentrate in vacuo. |
Visual Workflow: Acid-Base Separation
Figure 1: The Acid-Base "Switch" logic flow for separating basic amines from neutral alkyl halides.
Module 2: Troubleshooting "Oiling Out"
Status: Common Issue with Benzophenones Symptom: Upon evaporation or attempting crystallization, the product forms a sticky yellow/orange oil instead of a solid.
Root Causes & Solutions
Benzophenone derivatives often exhibit "oiling out" (Liquid-Liquid Phase Separation) due to trace solvent retention or impurities lowering the melting point.[1]
Protocol A: Trituration (The "Scratch" Method)
-
Dissolve the oil in a minimum amount of Diethyl Ether .[1]
-
Slowly add Hexane or Pentane dropwise until slight turbidity appears.
-
Cooling: Place in a -20°C freezer overnight.
-
Agitation: If oil settles at the bottom, scratch the flask wall vigorously with a glass rod to induce nucleation.
Protocol B: The Methanol/Water Recrystallization
If the product is solid but impure:
-
Dissolve in boiling Methanol (MeOH) .
-
Add hot water dropwise until the solution just becomes cloudy.
-
Add one drop of MeOH to clear it.[1]
-
Allow to cool very slowly to room temperature, then to 4°C. Rapid cooling promotes oiling out.[1]
Module 3: Chromatographic Purification
Status: Use when Acid-Base Fails Issue: If the product streaks on TLC or co-elutes with polar impurities.[1]
Mobile Phase Optimization
Standard silica gel is acidic.[1] Basic amines (like morpholine derivatives) interact strongly with silanols, causing "streaking" (tailing).
-
The Fix: Pre-treat the silica or modify the mobile phase with 1% Triethylamine (TEA) or Ammonium Hydroxide .
-
Recommended Gradient:
Frequently Asked Questions (FAQs)
Q1: My yield is significantly lower than expected after the acid wash. Where is my product?
-
Diagnosis: The pH of the aqueous layer may not have been high enough during the basification step (Step 4), or the extraction solvent (DCM) volume was insufficient.
-
Fix: Ensure the aqueous layer pH is >10 (check with pH paper). The morpholine amine is moderately basic; if the pH is 7-8, a significant portion remains protonated (water-soluble) and is lost in the aqueous waste. Re-extract the aqueous waste with DCM.
Q2: The product is yellow, but the literature says it should be white/off-white.
-
Diagnosis: Yellowing often indicates trace oxidation or the presence of conjugated impurities (e.g., from the benzophenone core reacting).
-
Fix: Recrystallize from Ethanol/Water . If color persists, dissolve in DCM and stir with Activated Charcoal for 15 minutes, then filter through Celite before evaporating.
Q3: Can I use Acetone for recrystallization?
-
Warning: Avoid Acetone. Primary/Secondary amines can form imines with acetone.[1] While your product is a tertiary amine (morpholine), trace impurities or ring-opening degradation products could react.[1] Stick to alcohols (MeOH/EtOH) or Ether/Hexane systems.[1]
Decision Tree: Troubleshooting Purity
Figure 2: Decision matrix for handling physical state issues (oiling out) and persistent impurities.
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Chapter 2: Experimental Techniques - Purification of Amines).
-
Sigma-Aldrich. (n.d.).[1] Acid-Base Extraction Protocols. Technical Learning Center.
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (Addressing "Oiling Out" phenomena). [1]
-
BenchChem. (2025).[1][4] Technical Support: Synthesis of 4'-bromo-3-morpholinomethyl benzophenone. (Specific troubleshooting for Mannich bases).
Sources
Minimizing side reactions during 4'-Bromo-2-morpholinomethyl benzophenone synthesis
Executive Summary
This guide addresses the synthesis of 4'-Bromo-2-morpholinomethyl benzophenone , a sterically congested scaffold often used as a CNS-active intermediate. The synthesis typically proceeds via a two-step sequence: radical bromination of 4'-bromo-2-methylbenzophenone followed by nucleophilic substitution with morpholine.
The ortho-substitution (2-position) presents unique challenges compared to meta- or para- isomers. Steric hindrance from the benzoyl group increases the likelihood of side reactions such as benzylic gem-dibromination and incomplete substitution . This guide provides self-validating protocols to minimize these impurities.
Phase 1: The Radical Bromination (Precursor Synthesis)
Objective: Convert 4'-bromo-2-methylbenzophenone to 4'-bromo-2-(bromomethyl)benzophenone without over-brominating.
Critical Control Point: The "Ortho-Effect" & Stoichiometry
In ortho-methyl benzophenones, the benzylic protons are sterically shielded. Standard protocols often lead to sluggish initiation. However, once the first bromine is added, the steric bulk increases, paradoxically making the second bromination (gem-dibromination) kinetically competitive if the local concentration of brominating agent is high.
Troubleshooting Guide: Radical Bromination
| Issue | Diagnostic (TLC/HPLC) | Root Cause | Corrective Action |
| Low Conversion | Large spot of starting material (SM) after 4+ hours. | Deactivated initiator or "Ortho-shielding". | Do not add more NBS yet. Add 5-10 mol% fresh AIBN/Benzoyl Peroxide. Switch solvent to Benzene or CCl₄ (higher reflux temp) if using DCM. |
| Gem-Dibromide Formation | Non-polar spot running just above/with the product. | Localized excess of NBS or reaction run too long. | Stop reaction at 85-90% conversion. It is easier to separate unreacted SM than the dibromo-impurity. Use a slight deficit of NBS (0.95 eq). |
| Ring Bromination | New spots with different UV activity. | Ionic bromination occurring alongside radical mechanism. | Ensure strictly anhydrous conditions. Add a catalytic base (e.g., K₂CO₃) to scavenge HBr, which catalyzes ionic pathways. |
Self-Validating Protocol: The "Initiator Pulse" Method
Instead of adding all initiator at the start, use a pulse method to maintain a steady radical flux without overwhelming the system.
-
Dissolve SM (1.0 eq) and NBS (0.95 eq) in refluxing CCl₄ or Chlorobenzene.
-
Add AIBN (2 mol%) at reflux.
-
Monitor by HPLC every hour.
-
If conversion stalls <50%, add another 1-2 mol% AIBN.
-
Terminate when SM < 10% or Dibromo > 3%.
Phase 2: Nucleophilic Substitution (Morpholine Addition)
Objective: Displace the benzylic bromide with morpholine while preventing quaternary salt formation and hydrolysis.
Mechanism & Side Reaction Pathway
The reaction is an SN2 substitution. The primary side reactions are Hydrolysis (reaction with water) and Quaternization (product reacting with another benzyl bromide).
Figure 1: Reaction pathways showing the main SN2 route and competing side reactions driven by moisture (Impurity A) or stoichiometry errors (Impurity B).
Troubleshooting Guide: Substitution
| Question | Answer / Technical Solution |
| Why is my yield low despite full bromide consumption? | Check for Quaternary Salts. If you used a 1:1 ratio, the product (a tertiary amine) can compete with morpholine as a nucleophile, reacting with the bromide to form a water-soluble quaternary salt that is lost during aqueous workup. Solution: Use excess morpholine (2.0 - 2.5 eq) . The excess acts as both the nucleophile and the proton scavenger (base), statistically favoring the mono-alkylation. |
| I see a polar impurity that won't remove with acid wash. | Suspect Hydrolysis (Benzyl Alcohol). If your solvent (THF/DCM) was not dry, the bromide hydrolyzed. The alcohol is neutral and won't extract into acid.Solution: Use anhydrous solvents. If present, remove via column chromatography (alcohol is significantly more polar than the amine). |
| The reaction turns dark/black immediately. | Exothermic Decomposition. The reaction of benzyl halides with amines is exothermic. High heat can trigger polymerization or cyclization with the ortho-carbonyl.Solution: Add the benzyl bromide solution dropwise to a chilled (0°C) solution of morpholine. Allow to warm to RT only after addition is complete. |
Phase 3: Purification & Workup (The "Acid-Base" Valve)
Because the product is a base (tertiary amine) and the major impurities are neutral (unreacted bromide, benzyl alcohol, benzophenone core), you can use a "Self-Validating" purification loop.
-
Extraction 1 (Acidic): Dissolve crude mixture in organic solvent (e.g., DCM). Extract with 1M HCl .
-
Where is the product? In the Aqueous Phase (as the HCl salt).
-
Where are the impurities? In the Organic Phase (discard this layer to remove neutral side products).
-
-
Wash: Wash the acidic aqueous layer once with fresh DCM to remove entrained neutrals.
-
Basification: Cool the aqueous layer and basify with NaOH to pH > 10. The product will precipitate or oil out.[1]
-
Extraction 2 (Recovery): Extract the now-basic aqueous layer with DCM. Dry and concentrate.
-
Result: High-purity amine free of non-basic side products.
-
References
-
Ortiz, K. G., et al. (2024).[2][3] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[2] Journal of the American Chemical Society. Available at: [Link]
-
PubChem. (2025).[4] 4-(Bromomethyl)benzophenone Compound Summary. National Library of Medicine. Available at: [Link]
-
Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.[5] Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. 4-(Bromomethyl)benzophenone | C14H11BrO | CID 122951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
Resolving stability issues of 4'-Bromo-2-morpholinomethyl benzophenone in solution
Welcome to the technical support center for 4'-Bromo-2-morpholinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for resolving stability issues encountered when working with this compound in solution. As your Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical solutions to ensure the integrity of your experiments.
Introduction: Understanding the Stability of this compound
This compound is a multifaceted molecule with a benzophenone core, a bromine substituent, and a morpholinomethyl group. This combination of functional groups presents unique stability challenges that researchers must navigate. The benzophenone structure is known for its photochemical activity, while the morpholine moiety, a tertiary amine, can be susceptible to pH-dependent changes and oxidation. This guide will dissect these potential issues and provide actionable strategies for mitigation.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the stability of this compound in solution.
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound can be influenced by several factors, primarily:
-
pH of the solution: The morpholine nitrogen is basic and can be protonated in acidic conditions, which can alter the compound's solubility and reactivity.[1][2]
-
Exposure to light: The benzophenone core is a known chromophore and can undergo photodegradation upon exposure to UV or even ambient light.[3]
-
Presence of oxidizing agents: The morpholine ring and the benzylic position of the morpholinomethyl group can be susceptible to oxidation.
-
Choice of solvent: The polarity and reactivity of the solvent can impact the stability of the compound.
-
Temperature: Elevated temperatures can accelerate degradation pathways.[4]
Q2: I've noticed a yellowing of my stock solution over time. What could be the cause?
A2: A color change, particularly yellowing, in solutions of aromatic compounds like benzophenones is often an indicator of degradation. The most likely cause is photodegradation of the benzophenone core, which can lead to the formation of colored byproducts.[3] It is also possible that oxidative degradation is occurring. To mitigate this, always store your stock solutions protected from light and in a cool, dark place. Using amber vials or wrapping your containers in aluminum foil is a recommended practice.
Q3: How does the pH of my buffer system impact the stability of the compound?
A3: The morpholine moiety in this compound has a pKa in the physiological range. In acidic solutions (pH < pKa), the nitrogen atom will be protonated, forming a morpholinium ion.[1] This protonation can:
-
Increase water solubility: The salt form is generally more soluble in aqueous buffers.
-
Alter reactivity: Protonation can protect the nitrogen from certain oxidative reactions.
-
Influence interactions: The charge of the molecule will change, which can affect its interaction with other molecules or surfaces.
Conversely, in basic solutions (pH > pKa), the nitrogen will be in its free base form, which is more nucleophilic and potentially more susceptible to oxidation. It is crucial to select a buffer system that is appropriate for your specific application and to be aware of how pH can influence the compound's properties.[2][5]
Q4: What are the recommended solvents for preparing stock solutions?
A4: For preparing high-concentration stock solutions, it is best to use aprotic organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are generally inert and can solubilize a wide range of organic compounds. For working solutions, the choice of solvent will depend on the specific experimental requirements. If using alcoholic solvents like methanol or ethanol, be aware that under certain conditions (e.g., in the presence of acid or base catalysts), they could potentially react with the compound over long-term storage. When diluting into aqueous buffers, it is advisable to prepare these solutions fresh daily to minimize the risk of hydrolysis or other degradation.
Q5: Are there any known degradation products I should be aware of?
A5: While specific degradation products for this compound are not extensively documented in publicly available literature, we can predict likely degradation pathways based on the chemistry of its functional groups. These include:
-
Photodegradation products: Cleavage of the C-Br bond or reactions on the benzophenone core can lead to debrominated or hydroxylated species.[3][6]
-
Oxidation products: Oxidation of the morpholine ring can lead to N-oxide formation or ring-opened products. The benzylic carbon is also a potential site of oxidation.
-
Hydrolysis products: While generally stable, under harsh acidic or basic conditions, cleavage of the morpholinomethyl group could theoretically occur.
A forced degradation study is the most effective way to identify the specific degradation products relevant to your experimental conditions.[7][8][9][10]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during experiments with this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected or inconsistent results in biological assays | 1. Degradation of the compound in the assay medium. 2. Precipitation of the compound in aqueous buffer. 3. Interaction with assay components. | 1. Prepare fresh dilutions of the compound from a recently prepared stock solution for each experiment.2. Confirm the solubility of the compound at the final concentration in your assay buffer. Consider using a lower concentration or adding a small percentage of a co-solvent like DMSO.3. Run a control experiment to assess the stability of the compound in the assay medium over the time course of the experiment. Analyze the sample by HPLC or LC-MS at the beginning and end of the incubation period. |
| Appearance of new peaks in HPLC/LC-MS analysis | 1. On-column degradation. 2. Degradation in the sample vial (e.g., due to light exposure or temperature).3. Contamination of the solvent or mobile phase. | 1. Modify your HPLC method: Try a different column, adjust the mobile phase pH, or use a lower temperature.2. Use amber autosampler vials and ensure the autosampler tray is temperature-controlled.3. Use fresh, high-purity solvents for sample preparation and mobile phases. |
| Loss of compound concentration in solution over time | 1. Adsorption to container surfaces. 2. Chemical degradation. | 1. Use silanized glass or low-adsorption plastic containers. 2. Perform a time-course stability study in your chosen solvent and storage conditions to determine the rate of degradation. Analyze samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours). |
| Precipitation upon dilution into aqueous buffer | 1. Poor aqueous solubility of the compound. 2. pH of the buffer is not optimal for solubility. | 1. Decrease the final concentration of the compound.2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, but be mindful of its potential effects on your experiment.3. Adjust the pH of the buffer. The protonated form of the morpholine group (at lower pH) may have higher aqueous solubility. |
Experimental Protocols
To proactively address stability concerns, we recommend performing a forced degradation study. This will help you understand the degradation pathways of this compound under your specific experimental conditions.
Protocol: Forced Degradation Study
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette or clear vial) to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. As a control, keep a parallel sample wrapped in aluminum foil.
3. Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (e.g., with a C18 column and a gradient of water and acetonitrile with 0.1% formic acid) or LC-MS to identify and quantify the parent compound and any degradation products.
Visualizing Stability and Degradation
The following diagrams illustrate key concepts related to the stability of this compound.
Caption: Potential degradation pathways of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Summary and Recommendations
To ensure the reliability and reproducibility of your research with this compound, we recommend the following best practices:
-
Storage: Store the solid compound and stock solutions in a cool, dark, and dry place. Use amber vials or wrap containers to protect from light.
-
Solution Preparation: Prepare fresh working solutions daily from a recently prepared stock solution.
-
pH Control: Be mindful of the pH of your solutions and how it may affect the compound's stability and solubility.
-
Characterization: Regularly check the purity of your compound and stock solutions using analytical techniques like HPLC or LC-MS, especially if you observe any changes in appearance or get inconsistent results.
-
Forced Degradation: If you are developing a long-term assay or formulation, a forced degradation study is highly recommended to understand the potential degradation pathways and products.[7][8][9][10]
By following these guidelines, you can minimize stability-related issues and have greater confidence in your experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.
References
-
Safety Review of Benzophenone. Therapeutic Goods Administration (TGA). [Link]
-
Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. PMC. [Link]
-
Benzophenone-3 - SAFETY DATA SHEET. Avena Lab. [Link]
-
Benzophenone. PubChem. [Link]
-
Safety Data Sheet: Benzophenone. Carl ROTH. [Link]
-
Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. ResearchGate. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. RSC Publishing. [Link]
-
Forced Degradation Studies. CD Formulation. [Link]
-
Supplementary Information. Beilstein Journals. [Link]
-
Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. MDPI. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
MORPHOLINE. ATAMAN KIMYA. [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI Bookshelf. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
Forced Degradation Studies. Biofidus AG. [Link]
-
4-bromo-4'-morpholinomethyl benzophenone. Rieke Metals, Inc. [Link]
-
4-(Bromomethyl)benzophenone. PubChem. [Link]
-
Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions. ResearchGate. [Link]
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PMC. [Link]
-
Photodegradation of benzophenones sensitized by nitrite. PubMed. [Link]
-
Photodegradation of benzophenones sensitized by nitrite. ResearchGate. [Link]
-
Degradation of the UV Filter Benzophenone-4 by Ferrate (VI) in Aquatic Environments. MDPI. [Link]
-
3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure. [Link]
-
Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material. PubMed. [Link]
-
Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. MDPI. [Link]
-
Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. [Link]
-
Synthesis of Fluorinated Benzophenones for Biological Activity Probing. University of the Western Cape. [Link]
-
HPLC Troubleshooting Guide. ACE HPLC. [Link]
-
“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.org. [Link]
-
Editorial: NMR-based metabolomics. WUR eDepot. [Link]
-
Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. RSC Publishing. [Link]
-
NMR Coupled With Multivariate Data Analysis For Monitoring The Degradation Of A Formulated Therapeutic Monoclonal Antibody. Bruker. [Link]
Sources
- 1. Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY’s HOMO and LUMO Energy Orbitals for Intracellular pH Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibisscientific.com [ibisscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. biofidus.de [biofidus.de]
Technical Support Center: Purification of 4'-Bromo-2-morpholinomethyl Benzophenone
[1]
Case ID: PUR-MBP-4BR-02 Status: Open Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary
The intermediate 4'-Bromo-2-morpholinomethyl benzophenone presents a unique duality in purification: it possesses a lipophilic benzophenone core prone to "oiling out" and a polar, basic morpholine tail that interacts strongly with acidic stationary phases.[1]
This guide addresses the three most common failure modes reported by researchers:
Module 1: The "Self-Validating" Purification Protocol (Acid-Base Extraction)
Context: Chromatography should be your secondary option. The chemical properties of this molecule (a tertiary amine) allow for a "chemical switch" purification that is faster and more scalable than column chromatography.
The Logic
We exploit the basicity of the morpholine nitrogen (
-
Low pH: The molecule becomes protonated (ionic) and water-soluble.[1]
-
High pH: The molecule becomes neutral (lipophilic) and organic-soluble.[1]
-
Neutral Impurities: (e.g., unreacted 4'-bromobenzophenone derivatives) remain organic-soluble at all pH levels.[1]
Step-by-Step Workflow
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it can form emulsions with morpholine salts.
-
Acid Extraction (The Switch): Extract the organic layer with 1.0 M HCl (aq) (
).-
Checkpoint: The product is now in the Aqueous Layer . The impurities are in the Organic Layer.
-
-
Scavenging Wash: Wash the combined acidic aqueous layers with fresh EtOAc (
).[1]-
Why: This removes physically entrained neutral impurities.[1] Discard this organic wash.
-
-
Basification: Cool the aqueous layer to
(ice bath). Slowly add 2.0 M NaOH or until pH .-
Observation: The solution will turn cloudy/milky as the free base precipitates or oils out.
-
-
Recovery: Extract the basic aqueous mixture with EtOAc (
). -
Finishing: Wash combined organics with Brine, dry over
, and concentrate.
Visualization: The Acid-Base "Switch" Workflow
Caption: Logical flow of the Acid-Base purification method, separating neutral byproducts from the basic amine target.
Module 2: Chromatographic Troubleshooting
If the acid-base method yields <95% purity and you must run a column, you will likely encounter "streaking" (tailing). This is caused by the morpholine nitrogen hydrogen-bonding with the acidic silanols of the silica gel.
The Fix: Amine Deactivation
You must deactivate the silica gel before or during the run.
| Method | Protocol | Pros/Cons |
| Mobile Phase Modifier | Add 1% Triethylamine (TEA) or 1% | Pro: Easiest setup.Con: TEA has a strong smell and high boiling point; requires thorough drying.[1] |
| Silica Pre-Treatment | Flush the column with 5% TEA in Hexane, then flush with pure Hexane before loading sample. | Pro: cleaner fractions, no TEA in product.Con: Time-consuming.[1] |
| DCM/MeOH/NH3 | Use DCM : MeOH : | Pro: High solubility for polar oils.Con: DCM is expensive and environmentally hazardous.[1] |
Critical Warning: Do not use Acetone/Hexane gradients for this amine.[1] Primary/Secondary amines can form imines with acetone, and while your product is tertiary, any unreacted morpholine or degradation products will react, creating confusing NMR signals.
Module 3: Crystallization & Solid State Issues
Users often report: "My product is a thick yellow oil that won't solidify."[1]
Root Cause Analysis
This compound has a rotatable benzylic bond and a flexible morpholine ring, making crystal packing difficult (high entropy).[1] Small amounts of solvent or impurities (like excess morpholine) act as plasticizers, preventing lattice formation.
The "Salt Formation" Strategy
If the free base refuses to crystallize, convert it to the Hydrochloride (HCl) or Hydrobromide (HBr) salt. The ionic lattice is much more rigid and easier to crystallize.
Protocol for Salt Crystallization:
Troubleshooting Decision Tree
Use this logic flow to determine the correct purification path for your specific situation.
Caption: Decision matrix for selecting the optimal purification route based on impurity profile and physical state.
Frequently Asked Questions (FAQs)
Q: I see a strong smell of morpholine even after rotary evaporation. How do I remove it? A: Morpholine (b.p. 129°C) is difficult to remove by vacuum alone.[1]
-
The Fix: Use the Acid-Base extraction (Module 1). Morpholine is water-soluble.[1][2] If you must avoid aqueous workup, add Toluene and rotary evaporate. Toluene forms an azeotrope with morpholine, helping to carry it over.
Q: Is the 4'-Bromo group stable to the acid extraction? A: Yes. Aryl bromides are stable to dilute aqueous acids (1M HCl) and bases (NaOH) at room temperature.[1] They are generally only sensitive to metal-halogen exchange conditions (e.g., n-BuLi, Mg) or specific transition metal catalysts.[1]
Q: My product turned yellow/brown on the shelf. Is it decomposing? A: Benzylic amines are susceptible to air oxidation (N-oxide formation) over long periods.[1]
-
Prevention: Store the intermediate under Nitrogen/Argon at -20°C.
-
Recovery: If the impurity is an N-oxide (polar), a quick filtration through a short silica plug (eluting with EtOAc) usually removes the oxidized material.
Q: Can I use this intermediate directly in a Suzuki coupling without purification? A: It depends on the catalyst. Excess morpholine acts as a ligand and can poison Palladium catalysts (Pd).[1] You must remove the free morpholine. The Acid-Base extraction is usually sufficient to reach "coupling-grade" purity.[1]
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for acid-base extraction of amines).
-
Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.[1] Link
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 4-bromo-4'-morpholinomethyl benzophenone.[1] (Used for structural confirmation and physical state data).[1][3][4] Link
-
Biotage. (2023).[1] Strategies for Flash Chromatography of Amines. (Source for silica modification techniques).[1][5] Link
-
BenchChem. (2025).[1][6][7] Synthesis and Purification of Morpholine Derivatives. (General protocols for morpholine handling). Link
Sources
- 1. 4-bromo-4'-morpholinomethyl benzophenone | 898769-92-1 [sigmaaldrich.com]
- 2. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. studymoose.com [studymoose.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Enhancing reaction kinetics for 4'-Bromo-2-morpholinomethyl benzophenone derivatives
This guide serves as a specialized technical support resource for the optimization of reaction kinetics in the synthesis of 4'-Bromo-2-morpholinomethyl benzophenone . It is designed for organic chemists and process engineers encountering steric and electronic bottlenecks typical of ortho-substituted benzophenone derivatives.
Topic: this compound Derivatives Module: Kinetic Enhancement & Troubleshooting Doc ID: TS-KIN-BP-4BR-2MOR
Kinetic Profiling & Mechanistic Insight
Q1: Why is the reaction rate significantly slower for the 2-position (ortho) compared to the 3- or 4-positions?
A: The sluggish kinetics at the 2-position are driven by the Ortho-Effect , a combination of steric hindrance and field effects unique to the benzophenone core.
-
Steric Shielding: The carbonyl group of the benzophenone is bulky. In the 2-position, the electrophilic carbon (benzylic position) is physically shielded by the adjacent carbonyl oxygen and the phenyl ring twist. This raises the activation energy (
) for the nucleophilic attack of morpholine. -
Trajectory misalignment: For an
mechanism, the morpholine must attack from the backside of the carbon-bromine bond. The ortho-carbonyl group obstructs this optimal trajectory, often forcing the reaction into a mixed regime or requiring higher thermal energy to overcome the rotational barrier.
Q2: Does the 4'-Bromine atom affect the reaction rate at the 2-position?
A: Yes, through long-range inductive deactivation . While the bromine is on the distal ring, it exerts an electron-withdrawing effect (-I effect). This decreases the electron density of the carbonyl carbon, making the carbonyl more electrophilic.
-
Risk: A more electrophilic carbonyl increases the probability of intramolecular cyclization , where the amine (once formed or during the transition state) attacks the ketone to form a cyclic isoindoline or phthalimidine derivative, rather than the desired open-chain product.
Critical Troubleshooting Guide
Issue: Reaction Stalls at 60-70% Conversion
| Potential Cause | Technical Explanation | Corrective Action |
| Product Inhibition | The formed tertiary amine (product) acts as a base, precipitating with the HBr byproduct and coating the unreacted halide. | Add an Inorganic Base: Use |
| Solvent Shelling | In protic solvents (EtOH/MeOH), the morpholine nucleophile is heavily solvated (H-bonded), reducing its nucleophilicity. | Switch to Polar Aprotic: Use Acetonitrile (MeCN) or DMF. These solvate the cation but leave the morpholine "naked" and more reactive. |
| Halide Equilibrium | The leaving group (Bromide) accumulates and competes with morpholine in a reversible equilibrium. | Finkelstein Catalysis: Add 10 mol% NaI (Sodium Iodide). This converts the alkyl bromide to a more reactive alkyl iodide in situ ( |
Issue: Formation of "Dimer" Impurities
A: If you observe a high molecular weight impurity, it is likely the Bis-alkylation product.
-
Mechanism: Morpholine is a secondary amine. If the stoichiometry is not controlled, one morpholine molecule can react with two benzyl halide molecules if the morpholine concentration drops too low locally.
-
Solution: Maintain a high local concentration of morpholine . Add the benzyl halide solution dropwise into a solution of excess morpholine (1.2 - 1.5 eq), rather than adding morpholine to the halide.
Optimized Experimental Protocol
Standardized for High-Throughput Screening (HTS) and Scale-up.
Objective: Synthesis of this compound via Nucleophilic Substitution.
Reagents:
-
Substrate: 4'-Bromo-2-(bromomethyl)benzophenone (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq)
-
Base:
(anhydrous, micronized) (2.0 eq) -
Catalyst: NaI (0.1 eq) - Critical for kinetics
-
Solvent: Acetonitrile (MeCN) [0.2 M concentration]
Step-by-Step Methodology:
-
Activation: Charge the reaction vessel with 4'-Bromo-2-(bromomethyl)benzophenone,
, and NaI. -
Solvation: Add anhydrous Acetonitrile. Stir at room temperature for 15 minutes to allow partial halide exchange (
). -
Addition: Add Morpholine dropwise over 10 minutes. Note: A mild exotherm may occur.
-
Thermal Phase: Heat the mixture to 60°C .
-
Why 60°C? Higher temperatures (>80°C) increase the risk of cyclization to the isoindoline byproduct. 60°C is the kinetic "sweet spot."
-
-
Monitoring: Monitor via HPLC or TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material (
) should disappear, replaced by the amine product ( , streaks due to basicity). -
Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate. Redissolve in DCM and wash with water to remove excess morpholine.
Visualizing the Reaction Pathway
The following diagram illustrates the kinetic competition between the desired substitution and the parasitic cyclization pathway.
Caption: Kinetic pathway showing the catalytic role of Iodide (NaI) and the thermal divergence between the desired substitution and the isoindoline side-reaction.
Solvent & Catalyst Efficiency Data
The table below summarizes the relative reaction rates (
| Solvent System | Catalyst | Temp (°C) | Relative Rate ( | Yield (%) | Notes |
| Ethanol | None | 78 (Reflux) | 1.0 | 55% | Slow; Solvolysis byproducts observed. |
| Toluene | TEA (Base) | 110 | 2.4 | 68% | High temp required; Cyclization impurities. |
| Acetonitrile | 60 | 12.5 | 88% | Recommended. Clean profile. | |
| Acetonitrile | 60 | 45.0 | 96% | Finkelstein acceleration dominates. | |
| DMF | 25 (RT) | 18.2 | 91% | Good for heat-sensitive substrates, but difficult workup. |
References
-
MDPI. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol.[1] Molbank. [Link]
-
National Institutes of Health (NIH). (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides.[2] PMC. [Link]
-
Chemistry LibreTexts. (2019). Nucleophilic Substitution of Benzylic Halides.[2][Link]
Sources
Validation & Comparative
A Comparative Guide to the FTIR Spectral Bands of 4'-Bromo-2-morpholinomethyl benzophenone
For researchers and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of progress. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and non-destructive method for identifying functional groups within a molecule, offering a unique chemical fingerprint. This guide delves into the FTIR spectral characteristics of 4'-Bromo-2-morpholinomethyl benzophenone, a compound of interest in medicinal chemistry due to its benzophenone core, a scaffold present in numerous pharmacologically active molecules.
This document provides a detailed analysis of the expected FTIR spectral bands for this compound. As direct experimental data for this specific compound is not widely published, this guide synthesizes information from its structural components: 4-bromobenzophenone and morpholine. By comparing the known spectral features of these precursors, we can predict and interpret the spectrum of the target molecule with a high degree of confidence. This approach not only illuminates the vibrational characteristics of this compound but also serves as a practical framework for the spectral analysis of other complex substituted benzophenones.
Molecular Structure and Key Vibrational Modes
To understand the FTIR spectrum, it is essential to first visualize the molecular structure and identify the bonds that will give rise to characteristic absorption bands.
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
References
-
ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available at: [Link]
-
Taylor & Francis Online. Thermodynamic, transport and spectral studies (FTIR) for some binary liquid mixtures of morpholine with isopropyl acetate, N-methylformamide and 2-propanol at various temperatures. Available at: [Link]
-
Taylor & Francis Online. Infrared Spectra of Benzophenone and Its p-Halogen Derivatives. Available at: [Link]
-
Taylor & Francis Online. Infrared Spectra of Benzophenone and Its p-Halogen Derivatives: Spectroscopy Letters: Vol 13, No 7. Available at: [Link]
-
ResearchGate. (PDF) Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. Available at: [Link]
-
SpectraBase. 4-Bromo-benzophenone. Available at: [Link]
-
ResearchGate. The experimental FT-IR spectrum of 4-ethylmorpholine. Available at: [Link]
-
ACS Publications. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. Available at: [Link]
-
PubChem. 4-Bromobenzophenone. Available at: [Link]
-
RSC Publishing. Synthesis and bioactivity investigation of benzophenone and its derivatives. Available at: [Link]
-
PubMed. DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine. Available at: [Link]
-
PubChem. Benzophenone. Available at: [Link]
-
NIST WebBook. Morpholine. Available at: [Link]
-
PMC. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. Available at: [Link]
-
NIST WebBook. Methanone, (4-bromophenyl)phenyl-. Available at: [Link]
-
The Journal of Chemical Physics. Vibrational Spectra and Structure of Four-Membered Ring Molecules. IV. 2-Bromocyc1obutanone and 2-Bromo-2. Available at: [Link]
-
PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available at: [Link]
-
SlidePlayer. Characteristic Group Vibrations of Organic Molecules. Available at: [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Available at: [Link]
-
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]
-
ResearchGate. Comparative FTIR spectra of benzophenone and the product of the.... Available at: [Link]
-
ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Available at: [Link]2381)
A Comparative Analysis of Morpholine and Piperidine Benzophenone Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The introduction of a six-membered saturated heterocycle can profoundly influence a molecule's physicochemical properties, pharmacokinetic profile, and biological activity. Among the most utilized are morpholine and piperidine, which, when appended to a benzophenone core, give rise to derivatives with a wide spectrum of pharmacological potential. This guide provides an in-depth, objective comparison of these two classes of compounds, supported by experimental data and methodologies, to inform rational drug design and lead optimization.
The Structural and Physicochemical Dichotomy: Morpholine vs. Piperidine
At first glance, the distinction between a morpholine and a piperidine ring is subtle: the substitution of a methylene group (-CH₂) in piperidine with an ether oxygen (-O-) in morpholine. However, this seemingly minor alteration imparts significant differences in their fundamental properties, which propagate through to the characteristics of the final benzophenone derivative.
The oxygen atom in the morpholine ring is electron-withdrawing, which has two primary consequences. Firstly, it lowers the basicity (pKa) of the nitrogen atom compared to the more electron-rich environment of the piperidine nitrogen. This can be a critical factor in modulating interactions with biological targets and can influence off-target effects. Secondly, the ether oxygen can act as a hydrogen bond acceptor, which often enhances aqueous solubility.[1]
Conversely, the piperidine ring is more lipophilic and conformationally flexible. This increased lipophilicity can be advantageous for crossing cellular membranes and accessing targets within the central nervous system (CNS), but it can also lead to higher metabolic turnover.
Core Structural Differences
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
